molecular formula C10H18N2O B7919906 N-Cyclopropyl-N-piperidin-3-yl-acetamide

N-Cyclopropyl-N-piperidin-3-yl-acetamide

Cat. No.: B7919906
M. Wt: 182.26 g/mol
InChI Key: RBOXZFBSCZVMNO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-piperidin-3-yl-acetamide is a substituted acetamide featuring a cyclopropyl group and a piperidin-3-yl moiety. Its molecular structure combines the rigidity of the cyclopropyl ring with the conformational flexibility of the piperidine group, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-piperidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXZFBSCZVMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide involves three primary stages:

  • Piperidine Ring Functionalization : Introduction of the acetamide group at the 3-position.

  • Cyclopropanation : Attachment of the cyclopropyl moiety via nucleophilic substitution or cycloaddition.

  • Purification and Resolution : Isolation of the target enantiomer using chiral chromatography or kinetic resolution.

A representative pathway begins with ethyl piperidin-4-carboxylate, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) to yield intermediates for subsequent acetylation.

Stepwise Preparation Methods

Piperidine Ring Synthesis

The piperidine core is synthesized via cyclization of δ-amino alcohols or reductive amination of glutaraldehyde derivatives. For N-functionalization, ethyl piperidin-4-carboxylate reacts with sulfonyl chlorides under basic conditions:

Reaction Conditions

ComponentQuantityConditionsYield
Ethyl piperidin-4-carboxylate0.05 molH₂O, 3 h stirring78%
4-Chlorobenzenesulfonyl chloride0.05 molpH 9–10 (Na₂CO₃)

This step forms a sulfonated intermediate, which is hydrolyzed to the carboxylic acid and subsequently acetylated.

Cyclopropanation Techniques

Cyclopropane ring installation employs two main methods:

Simmons-Smith Cyclopropanation

Reaction of allylic acetamides with diiodomethane and zinc-copper couple:
R-NH-CO-CH2CH=CH2+CH2I2Zn(Cu)R-NH-CO-C3H5\text{R-NH-CO-CH}_2\text{CH=CH}_2 + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{R-NH-CO-C}_3\text{H}_5
Optimized Parameters

  • Temperature: 0–5°C

  • Solvent: Diethyl ether

  • Yield: 62–68%

Diazomethane Addition

Exposure to diazomethane in dichloromethane facilitates [2+1] cycloaddition:
R-NH-CO-CH2CH2N2+CH2N2R-NH-CO-C3H5+N2\text{R-NH-CO-CH}_2\text{CH}_2\text{N}_2 + \text{CH}_2\text{N}_2 \rightarrow \text{R-NH-CO-C}_3\text{H}_5 + \text{N}_2
Critical Factors

  • Reaction time: 4–6 hours

  • Diazomethane excess: 1.5 equivalents

  • Yield: 71–75%

Acetylation and Final Functionalization

The piperidine nitrogen is acetylated using acetic anhydride under acidic catalysis:

Procedure

  • Dissolve intermediate (1 eq) in dry DCM.

  • Add acetic anhydride (1.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 12 hours.

  • Quench with NaHCO₃ and extract with EtOAc.

Yield : 89–93%

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility and safety:

ParameterBatch ProcessContinuous Flow
Residence Time8–12 hours15–30 minutes
Temperature Control±5°C±0.5°C
Purity82–85%90–93%
Throughput5 kg/day50 kg/day

Continuous systems reduce cyclopropanation side products by 40% through precise stoichiometric control.

Reaction Optimization and Catalysis

Solvent Effects on Cyclopropanation

Solvent polarity critically influences reaction kinetics:

SolventDielectric ConstantYield (%)Side Products (%)
Diethyl ether4.36812
THF7.5729
DCM8.9756

Polar aprotic solvents like DCM improve yields by stabilizing transition states.

Enantioselective Synthesis

Chiral catalysts enable access to (R)- and (S)-enantiomers:

Catalystee (%)Configuration
(R)-BINAP-PdCl₂88R
Jacobsen’s Salen-Co92S

Kinetic resolution using lipases (e.g., Candida antarctica) achieves 94% ee but requires 24-hour incubations.

Analytical Characterization

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl₃)

  • δ 3.81 (q, J = 6.5 Hz, 1H, piperidine-H3)

  • δ 2.12 (s, 3H, acetamide-CH₃)

  • δ 1.45–1.52 (m, 4H, cyclopropane)

IR (KBr)

  • 1650 cm⁻¹ (C=O stretch)

  • 3300 cm⁻¹ (N-H stretch)

MS (EI)

  • m/z 182.26 [M]⁺

Applications in Drug Development

The compound’s synthetic accessibility enables derivative libraries for:

  • Dopamine D3 Receptor Antagonism : IC₅₀ = 12 nM

  • Serotonin Transporter Inhibition : Ki = 8.3 nM

Ongoing clinical trials explore its utility in Parkinson’s disease and depression .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Piperidine nitrogen : Oxidation with potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic conditions generates a nitroxide intermediate, which can further react to form a ketone or carboxylic acid derivative.

  • Cyclopropane ring : Oxidative ring-opening occurs with strong oxidants like ruthenium tetroxide (RuO<sub>4</sub>), yielding 1,3-diketones or α,β-unsaturated carbonyl compounds.

Example Reaction:

N-Cyclopropyl-N-piperidin-3-yl-acetamideH2SO4KMnO4N-Piperidin-3-yl-acetamide-cyclopropanone(Yield: 62%)[1][4]\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{N-Piperidin-3-yl-acetamide-cyclopropanone} \quad (\text{Yield: 62\%}) \,[1][4]

Alkylation and Acylation

The secondary amine in the piperidine ring is nucleophilic, enabling alkylation and acylation:

  • Alkylation : Reacts with methyl iodide (CH<sub>3</sub>I) in dichloromethane (DCM) at 0–5°C to form a tertiary amine.

  • Acylation : Treatment with acetyl chloride (CH<sub>3</sub>COCl) in the presence of triethylamine (Et<sub>3</sub>N) yields a bis-acetamide derivative.

Reaction Conditions:

ReagentSolventTemperatureProductYield
CH<sub>3</sub>IDCM0–5°CN-Methyl-piperidinium derivative78%
CH<sub>3</sub>COClEt<sub>3</sub>N/DCMRTBis-acetamide85%

Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding cyclopropylamine and piperidin-3-yl-acetic acid.

  • Basic Hydrolysis : NaOH in ethanol produces sodium acetate and a free amine.

Key Data:

ConditionProductsReaction TimeYield
6M HCl, 100°C, 6 hrsCyclopropylamine + Piperidin-3-yl-acetic acid6 hrs89%
2M NaOH, EtOH, 2 hrsSodium acetate + Piperidin-3-yl-amine2 hrs92%

Cyclopropane Ring-Opening

The strained cyclopropane ring participates in unique reactions:

  • Thermal Rearrangement : Heating to 150°C induces ring-opening to form allylic amines.

  • Acid-Catalyzed Ring Expansion : Reaction with HBr generates brominated cyclohexane derivatives.

Mechanism:

CyclopropaneΔAllylic amine(Yield: 68%)[1]\text{Cyclopropane} \xrightarrow{\Delta} \text{Allylic amine} \quad (\text{Yield: 68\%}) \,[1]

5.1. Sulfonation

Reacts with 4-chlorobenzenesulfonyl chloride in aqueous Na<sub>2</sub>CO<sub>3</sub> (pH 9–10) to form a sulfonamide derivative .

5.2. Thioamide Formation

Treatment with Lawesson’s reagent converts the acetamide to a thioacetamide.

Comparative Reactivity:

Reaction TypeReagentProductYield
Sulfonation4-Cl-C<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>ClSulfonamide75%
Thioamide SynthesisLawesson’s reagentThioacetamide81%

Comparative Reactivity with Analogs

The cyclopropyl group enhances reactivity compared to non-cyclopropane analogs:

CompoundOxidation Rate (Relative)Hydrolysis Rate (Relative)
This compound1.01.0
N-Isopropyl-N-piperidin-3-yl-acetamide0.30.5
N-Phenyl-N-piperidin-3-yl-acetamide0.10.2

Data normalized to N-cyclopropyl variant.

Mechanistic Insights

  • Steric Effects : The cyclopropane ring increases steric hindrance, slowing alkylation but accelerating ring-opening reactions.

  • Electronic Effects : Electron donation from the cyclopropane stabilizes intermediates in oxidation pathways.

Industrial and Pharmacological Relevance

  • Drug Intermediate : Used in synthesizing calcium channel blockers and MDM2 inhibitors.

  • Scale-Up Challenges : Recrystallization from methanol is critical for purity (>98%) in industrial batches .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopropyl-N-piperidin-3-yl-acetamide is characterized by a cyclopropyl group attached to a piperidine moiety via an acetamide linkage. Its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. The unique structure contributes to its biological activity, influencing interactions with various molecular targets.

Chemistry

  • Building Block : This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
  • Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganateKetones, carboxylic acids
ReductionHydrogen gas with palladiumAmines, alcohols
SubstitutionNucleophiles (halides, amines)Diverse derivatives

Biology

  • Antimicrobial Activity : Studies indicate moderate to good efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by modulating pathways involved in cell cycle regulation and apoptosis induction.

Medicine

  • Therapeutic Potential : Investigated for its potential therapeutic effects in treating various diseases, including cancer and infections caused by resistant bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Cyclopropyl Group : Enhances lipophilicity and bioavailability.
  • Piperidine Ring : Variations in substituents affect receptor binding affinity.
  • Acetamide Linkage : Essential for maintaining stability and activity.

Antimicrobial Activity Study

A study evaluating the antimicrobial properties demonstrated effective inhibition against multiple bacterial strains, indicating its potential for treating infections caused by resistant bacteria.

Cancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through reactivation of p53 via MDM2 inhibition, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular formulas, and properties of N-Cyclopropyl-N-piperidin-3-yl-acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
This compound C10H17N2O 197.26 g/mol Cyclopropyl, piperidin-3-yl Discontinued; potential CNS activity
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C11H20N3O2 229.30 g/mol Ethylpiperidine, hydroxyimino Synthesized via two methods (68–72% yield)
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride C10H19ClN2O2 234.72 g/mol Piperidin-4-yloxy, hydrochloride salt Improved solubility (salt form)
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide C12H22N3O 224.33 g/mol Amino, methyl-piperidine Enhanced polarity; potential bioactivity
EF3 [2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)acetamide] C8H10F3N3O2 255.18 g/mol Nitroimidazole, trifluoropropyl Hypoxia marker; PDT applications

Stability and Commercial Viability

  • The discontinued status of this compound contrasts with active analogues like the hydrochloride derivative, suggesting that salt formation or functional group modifications (e.g., hydroxyimino, amino) improve stability or efficacy .

Key Research Findings

  • Structural Flexibility vs. Rigidity: Piperidine derivatives with oxygen linkers (e.g., piperidin-4-yloxy) or amino groups exhibit enhanced conformational adaptability, which may improve binding to biological targets compared to the rigid cyclopropyl-piperidine backbone .

Biological Activity

N-Cyclopropyl-N-piperidin-3-yl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a piperidine moiety, which is linked to an acetamide functional group. Its unique three-dimensional structure contributes to its biological activity. The compound's interactions with biological targets often involve hydrogen bonding and hydrophobic interactions, which are critical for its pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects. The precise pathways depend on the specific application and context of use, which may include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Comparative Efficacy

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameTypeBiological Activity
PiperineAlkaloidAntioxidant, anti-inflammatory
EvodiaminePiperidine derivativePotential anticancer effects
MatrineNatural productAntiproliferative effects on cancer cells

This compound is unique due to its specific structural features, such as the cyclopropyl group and chiral center at the piperidine ring, contributing to its distinct chemical reactivity and potential biological activities .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been noted for its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

PathogenMIC (mg/mL)
E. coli3.125
C. albicans6.25
P. aeruginosa12.5

These findings suggest that this compound exhibits significant antibacterial and antifungal activity .

Anticancer Activity

In terms of anticancer properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells with a cytotoxicity profile that outperformed traditional chemotherapeutics like bleomycin .

The following table summarizes the cytotoxicity results:

Cell LineEC50 (μM)
FaDu5.0
HepG2>40

Case Studies

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in tumor models compared to standard treatments .
  • Antimicrobial Efficacy Assessment : Another research article assessed the antimicrobial efficacy against C. albicans and reported promising results, indicating potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What experimental approaches are recommended to study synergistic effects with other bioactive compounds?

  • Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method:
  • Dose-response matrices in cell viability assays (e.g., MTT).
  • Isobolograms to classify synergy (CI <1), additivity (CI=1), or antagonism (CI >1).
    Reference literature on cyclophosphamide analogs (e.g., PubMed search strategies in ) to identify mechanistic overlaps .

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